molecular formula C18H14ClN3O4 B11218499 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B11218499
M. Wt: 371.8 g/mol
InChI Key: ZXARLUUVZKCZIB-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of an aromatic precursor.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-nitrophenyl N-(2-chlorophenyl)carbamate
  • 2,6-dimethyl-4-nitrophenyl N-(4-chlorophenyl)carbamate
  • 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring

Properties

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14ClN3O4/c1-10-7-8-14(15(9-10)22(24)25)20-18(23)16-11(2)26-21-17(16)12-5-3-4-6-13(12)19/h3-9H,1-2H3,(H,20,23)

InChI Key

ZXARLUUVZKCZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)[N+](=O)[O-]

Origin of Product

United States

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